(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester
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Overview
Description
(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzene ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. These structural elements contribute to its reactivity and versatility in chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of an amino acid derivative with a Boc group, followed by esterification and subsequent functional group transformations. The reaction conditions often involve the use of organic solvents such as dioxane, and reagents like di-tert-butyl dicarbonate (Boc2O) and methyl iodide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected amino acid derivatives and esters, such as:
- (alphaR)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-benzenepentanoic acid
- (alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Uniqueness
What
Properties
IUPAC Name |
ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-5-28-21(26)20(25)19(24-22(27)30-23(2,3)4)17-11-13-18(14-12-17)29-15-16-9-7-6-8-10-16/h6-14,19-20,25H,5,15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSRYJKWASYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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